
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of a chloropyridine ring and a trifluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloropyridine ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol: can be compared with other compounds containing chloropyridine or trifluoroethanol moieties.
6-chloropyridin-3-yl derivatives: These compounds share the chloropyridine ring but may have different substituents.
Trifluoroethanol derivatives: Compounds with trifluoroethanol moieties but different aromatic rings or functional groups.
Uniqueness
The uniqueness of (1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethan-1-ol lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5ClF3NO |
|---|---|
Poids moléculaire |
211.57 g/mol |
Nom IUPAC |
(1R)-1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-4(3-12-5)6(13)7(9,10)11/h1-3,6,13H/t6-/m1/s1 |
Clé InChI |
SPONQQBDNAPFFT-ZCFIWIBFSA-N |
SMILES isomérique |
C1=CC(=NC=C1[C@H](C(F)(F)F)O)Cl |
SMILES canonique |
C1=CC(=NC=C1C(C(F)(F)F)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
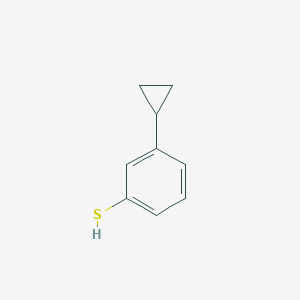
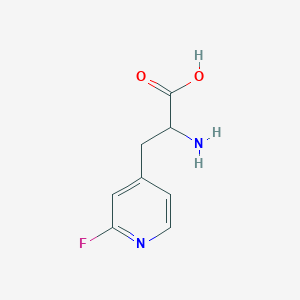
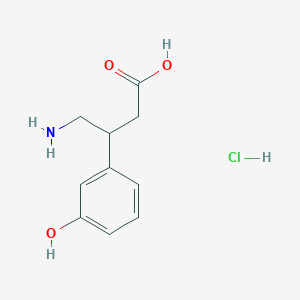
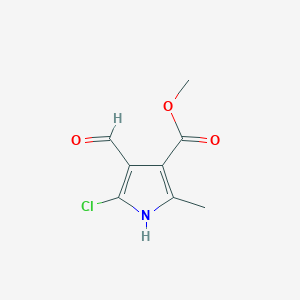
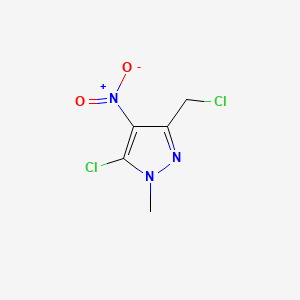
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)
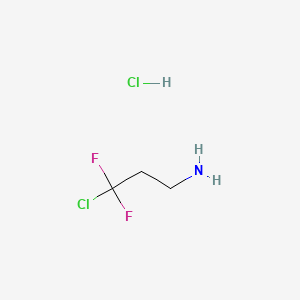
![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)

